

Z-DL-Val-OH chemical properties and structure

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Compound of Interest

Compound Name: Z-DL-Val-OH

Cat. No.: B182449

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Z-DL-Val-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-benzyloxycarbonyl-DL-valine (**Z-DL-Val-OH**) is a synthetic amino acid derivative that serves as a crucial building block in organic chemistry, particularly in the synthesis of peptides and other complex molecules. This guide provides an in-depth overview of its chemical properties, structure, synthesis, and applications, tailored for a technical audience.

Core Chemical Properties and Structure

Z-DL-Val-OH is a racemic mixture of the D- and L-enantiomers of N-benzyloxycarbonyl-valine. The benzyloxycarbonyl ("Z" or "Cbz") group serves as a protecting group for the amino functionality of the valine amino acid, preventing its participation in undesired reactions while allowing for selective modifications at the carboxyl group.

Structural Information

Identifier	Value
IUPAC Name	2-(benzyloxycarbonylamino)-3-methylbutanoic acid
Synonyms	N-CBZ-DL-Valine, N-Carbobenzoxy-DL-valine, Z-DL-Valine
CAS Number	3588-63-4[1]
Molecular Formula	C ₁₃ H ₁₇ NO ₄ [1]
SMILES	<chem>CC(C)C(C(O)=O)NC(OCC1=CC=CC=C1)=O</chem> [1]
InChI Key	(Generated from structure)

Physicochemical Properties

Property	Value	Source
Molecular Weight	251.28 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	62-64 °C (for L-isomer)	[2][3]
Solubility	Soluble in water (16% at 20°C for L-isomer)	
Density	~1.2 ± 0.1 g/cm ³ (for L-isomer)	[2]

Synthesis of Z-DL-Val-OH

The synthesis of **Z-DL-Val-OH** is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-valine with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl) under alkaline conditions.

Experimental Protocol: Synthesis of N-benzyloxycarbonyl-DL-valine

This protocol is adapted from the synthesis of the D-enantiomer.[4]

Materials:

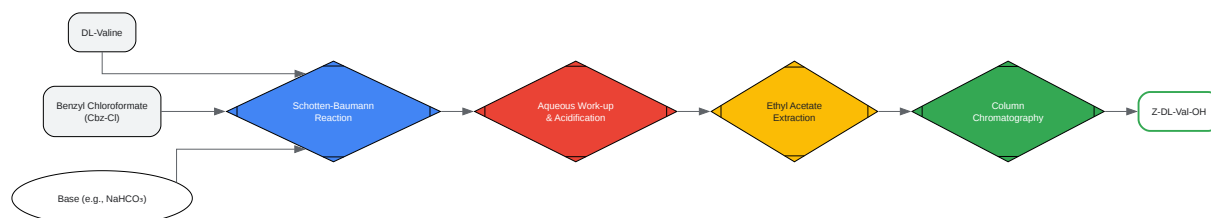
- DL-Valine
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO_3) or Sodium hydroxide (NaOH)
- Saturated sodium bicarbonate solution
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate
- Petroleum ether
- Anhydrous magnesium sulfate (MgSO_4)
- Ether
- Distilled water

Procedure:

- Dissolution: At 0°C , dissolve 10 mmol of DL-valine in 50 ml of a saturated sodium bicarbonate solution.
- Reaction: While stirring, add 11 mmol of benzyl chloroformate dropwise to the solution at a rate of 1 drop every 10 seconds.
- Reaction Completion: After the addition is complete, bring the mixture to 30°C and continue stirring for 15 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up (Aqueous Phase): Once the reaction is complete, wash the solution three times with 50 ml of ether to remove any unreacted benzyl chloroformate. Discard the ether layers and retain the aqueous phase.

- **Acidification and Extraction:** Adjust the pH of the aqueous phase to 3 with concentrated hydrochloric acid. A milky white solid should appear. Extract the product from the aqueous phase three times with 50 ml of ethyl acetate.
- **Washing and Drying:** Combine the ethyl acetate extracts and wash them twice with 50 ml of distilled water, followed by one wash with 50 ml of saturated salt solution. Dry the organic layer over anhydrous magnesium sulfate for 7 hours.
- **Purification:** Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain a light yellow oil. Purify the crude product using column chromatography with a mobile phase of ethyl acetate and petroleum ether (1:3 volume ratio) to yield N-benzyloxycarbonyl-DL-valine.

Synthesis Workflow



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Caption: General workflow for the synthesis of **Z-DL-Val-OH**.

Analytical Characterization

The purity and identity of **Z-DL-Val-OH** can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method to not only assess the purity of **Z-DL-Val-OH** but also to determine the enantiomeric ratio.

Typical HPLC Method for Chiral Analysis (adapted for Z-Val-OH):

Parameter	Condition
Column	Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase	Isocratic mixture of an organic solvent (e.g., Acetonitrile) and an acidic aqueous solution (e.g., 0.1% Trifluoroacetic Acid in Water)
Flow Rate	~1.0 mL/min
Detection	UV at 220 nm
Temperature	Ambient

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **Z-DL-Val-OH**. The spectra would show characteristic peaks for the valine and benzyloxycarbonyl moieties. For instance, in ^1H NMR, one would expect to see signals corresponding to the isopropyl protons, the alpha-proton of the valine backbone, and the aromatic and methylene protons of the Cbz group.

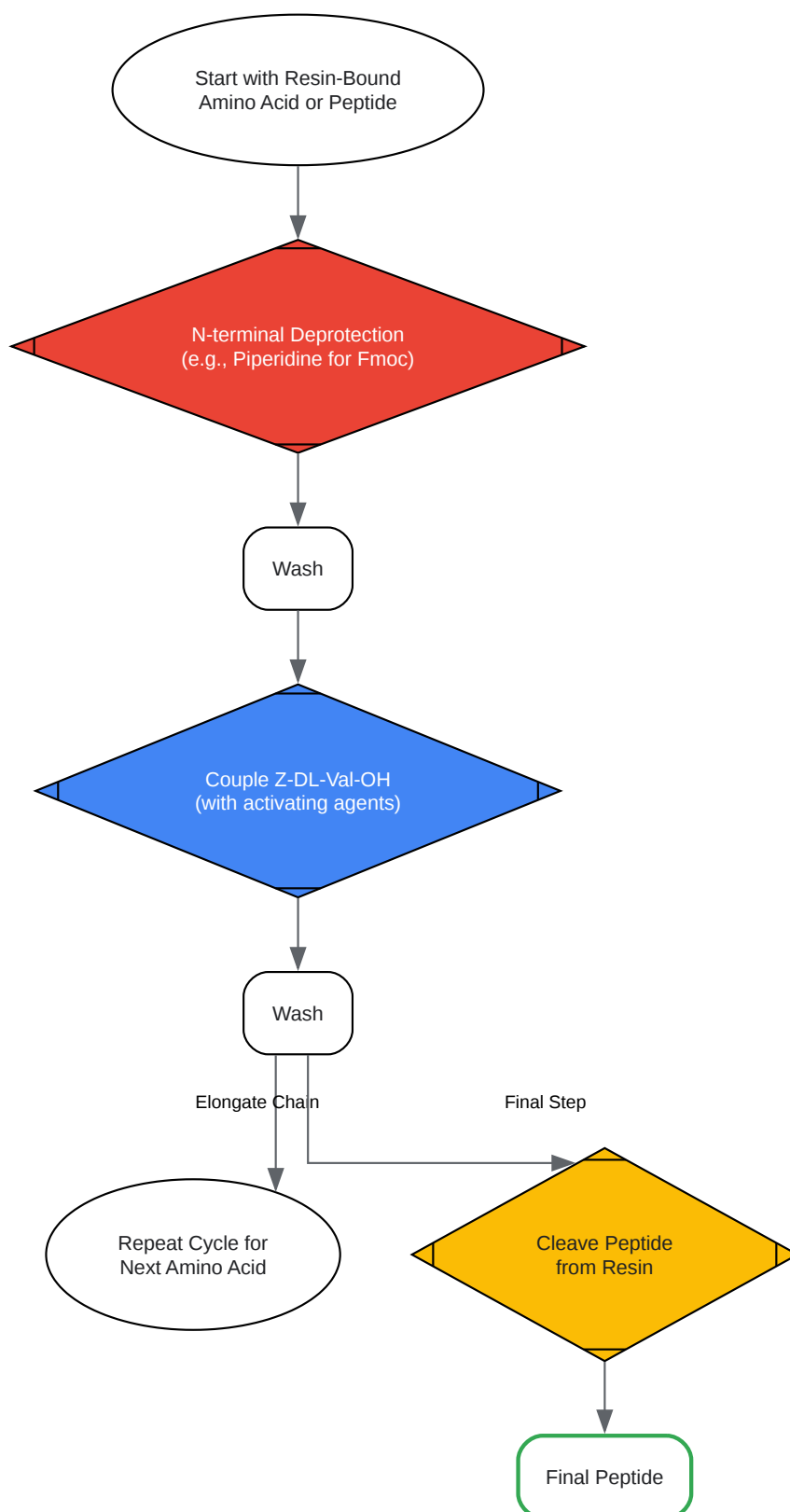
Applications in Research and Development

The primary application of **Z-DL-Val-OH** is as a protected amino acid in peptide synthesis. The Cbz group can be removed under specific conditions, typically through catalytic hydrogenation, to reveal the free amine for subsequent peptide bond formation.

Role in Peptide Synthesis

Z-protected amino acids are valuable in both solution-phase and solid-phase peptide synthesis (SPPS). The general logic involves the sequential addition of protected amino acids to a

growing peptide chain.



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